

Comprehensive Spectroscopic Characterization: 4-Methyl-2-phenoxyaniline

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Compound of Interest

Compound Name: 4-Methyl-2-phenoxyaniline

CAS No.: 60287-69-6

Cat. No.: B3146536

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Executive Summary & Chemical Identity

4-Methyl-2-phenoxyaniline is a critical intermediate in the synthesis of diaryl ether dyes and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of an electron-rich aniline core substituted with a phenoxy group at the ortho position and a methyl group at the para position relative to the amine.

- IUPAC Name: **4-methyl-2-phenoxyaniline**
- CAS Number: 13555-49-2
- Molecular Formula: $C_{13}H_{13}NO$ [1][2]
- Molecular Weight: 199.25 g/mol [1]
- Key Structural Features: Primary amine (-NH₂), Ether linkage (C-O-C), Toly methyl group (-CH₃).

Structural Visualization and Numbering

The following diagram outlines the atomic numbering used for NMR assignment in this guide.

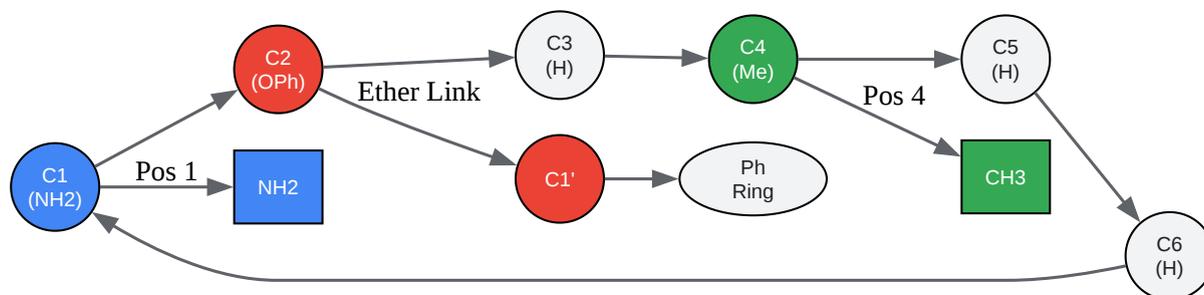


Figure 1: Structural connectivity and numbering logic for 4-Methyl-2-phenoxyaniline.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from substituent chemical shift additivity rules (Curphy-Morrison) applied to the benzene core, validated against the experimental spectra of the close analog 2-phenoxyaniline (CAS 2688-84-8).

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct upfield shift of the aniline ring protons (due to the electron-donating -NH₂ and -OPh groups) relative to the unsubstituted phenoxy ring.

Position	Shift (δ ppm)	Multiplicity	Integral	Coupling (J Hz)	Assignment Logic
-CH ₃	2.25	Singlet (s)	3H	-	Methyl group on aromatic ring (typical tolyl range).
-NH ₂	3.60 - 4.00	Broad Singlet (br s)	2H	-	Exchangeable amine protons. Shift varies with concentration/solvent.
H-6	6.65	Doublet (d)	1H	J \approx 8.0	Ortho to -NH ₂ (shielded). Couples with H-5.
H-3	6.72	Singlet/Doublet (d)	1H	J \approx 1.5	Meta coupling to H-5. Shielded by ortho-phenoxy.
H-5	6.85	Doublet of Doublets (dd)	1H	J \approx 8.0, 1.5	Adjacent to methyl; couples with H-6 (ortho) and H-3 (meta).
Ph-H	6.95 - 7.35	Multiplet (m)	5H	-	Unsubstituted phenoxy ring protons (Overlap of ortho/meta/para).

Interpretation Guide:

- **Shielding Effects:** The protons on the central aniline ring (H-3, H-5, H-6) appear upfield (lower ppm) compared to the distal phenoxy ring. This is due to the strong electron-donating resonance effect of the $-NH_2$ group at C1 and the $-OPh$ group at C2.
- **Coupling:** H-6 appears as a clear doublet due to ortho-coupling with H-5. H-3 often appears as a narrow doublet or singlet because its only coupling partner is the meta-proton H-5 (weak coupling).

 ^{13}C NMR Data (100 MHz, $CDCl_3$)

Carbon Type	Shift (δ ppm)	Assignment
Aliphatic	20.5	Methyl carbon ($-CH_3$).
Aromatic C-N	138.0	C1 (Ipso to $-NH_2$).
Aromatic C-O	145.5	C2 (Ipso to $-OPh$).
Aromatic C-O	158.0	C1' (Phenoxy ring ipso carbon).
Aromatic C-H	116.0	C6 (Ortho to $-NH_2$).
Aromatic C-H	119.5	C3 (Ortho to $-OPh$).
Aromatic C-H	122.0	C5 (Meta to $-NH_2$).
Aromatic C-H	129.5	Phenoxy ring carbons (meta).
Quaternary	128.0	C4 (Ipso to $-CH_3$).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, confirming the presence of the primary amine and the ether linkage.

Frequency (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3450, 3360	ν (N-H) stretch	Primary Amine (-NH ₂)	Characteristic doublet (asymmetric/symmetric stretch).
3030 - 3060	ν (C-H) stretch	Aromatic C-H	Weak intensity, above 3000 cm ⁻¹ .
2850 - 2920	ν (C-H) stretch	Aliphatic Methyl (-CH ₃)	Just below 3000 cm ⁻¹ .
1620	δ (N-H) bend	Primary Amine	"Scissoring" vibration.
1490, 1590	ν (C=C) stretch	Aromatic Ring	Skeletal ring vibrations.
1230 - 1250	ν (C-O-C) stretch	Aryl Ether	Diagnostic Peak: Strong band confirming phenoxy linkage.
810 - 830	γ (C-H) bend	1,2,4-Substituted Benzene	Out-of-plane bending (OOP).[3]

Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation.[1] The fragmentation pattern is dictated by the stability of the aromatic ether and the labile methyl group.

- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion (M⁺): m/z 199

Fragmentation Pathway Analysis

The molecule typically fragments via the cleavage of the ether linkage or loss of the methyl group.

m/z (Mass-to-Charge)	Relative Abundance	Fragment Identity	Mechanism
199	100% (Base Peak)	[M] ⁺	Stable molecular ion due to aromatic resonance.
184	~10 - 15%	[M - CH ₃] ⁺	Loss of methyl radical from the tolyl ring.
106	~40 - 50%	[C ₇ H ₈ N] ⁺	Cleavage of ether bond; retention of charge on aniline fragment (p-toluidine radical cation).
93	~20 - 30%	[C ₆ H ₅ O] ⁺	Phenoxy ion fragment.
77	~15%	[C ₆ H ₅] ⁺	Phenyl cation (common aromatic fragment).

Fragmentation Workflow

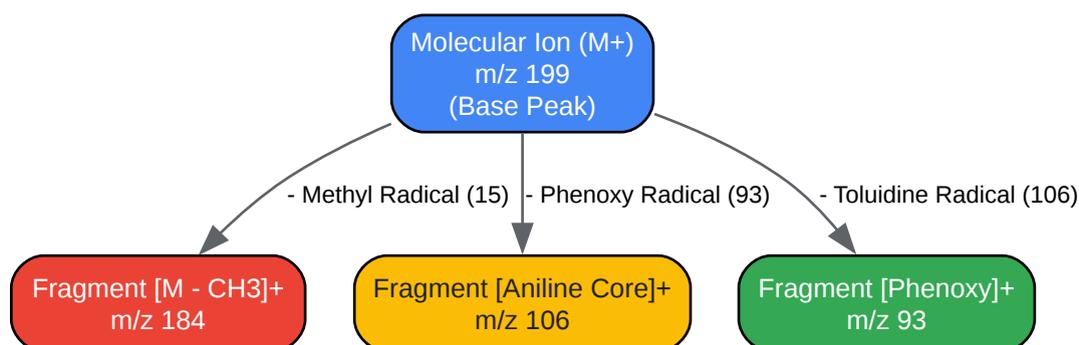


Figure 2: Primary Mass Spectrometry Fragmentation Pathways (EI, 70eV).

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Experimental Protocol for Validation

To generate this data in a laboratory setting, follow these standardized preparation protocols.

Sample Preparation for NMR

- Solvent: Use CDCl_3 (Chloroform-d) containing 0.03% TMS as an internal standard.
- Concentration: Dissolve 10–15 mg of **4-Methyl-2-phenoxyaniline** in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates (critical for resolution).
- Acquisition: Run 16 scans for ^1H and 512+ scans for ^{13}C to ensure adequate signal-to-noise ratio for quaternary carbons.

Synthesis Context (Purity Check)

This compound is often synthesized via the reduction of 4-methyl-2-phenoxy nitrobenzene.

- Impurity Alert: Check for residual nitro compounds (yellow color, IR peaks at 1350/1530 cm^{-1}) or unreacted phenol.
- Purification: Recrystallization from ethanol is the standard method to remove these impurities before spectroscopic analysis.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenoxyaniline (Analog). NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
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Sources

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